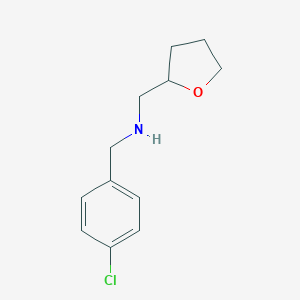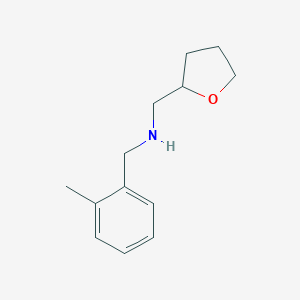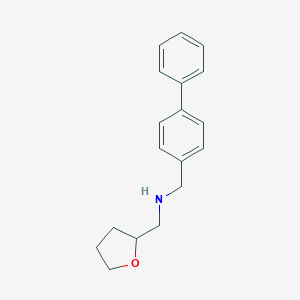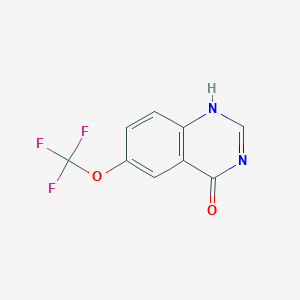
1H-Indole-3-carbaldehyde {2-nitrophenyl}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carbaldehyde {2-nitrophenyl} is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly used as a starting material for the synthesis of a variety of other compounds, and it has been found to exhibit a range of biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carbaldehyde {2-nitrophenyl} is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of certain enzymes and to activate others, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 1H-Indole-3-carbaldehyde {2-nitrophenyl} can exert a range of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Indole-3-carbaldehyde {2-nitrophenyl} in laboratory experiments is its versatility. This compound can be used as a starting material for the synthesis of a variety of other compounds, and it has been found to exhibit a range of biochemical and physiological effects. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 1H-Indole-3-carbaldehyde {2-nitrophenyl}. One area of interest is the development of new drugs and therapies based on this compound, particularly for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential new applications in scientific research.
Synthesemethoden
The synthesis of 1H-Indole-3-carbaldehyde {2-nitrophenyl} typically involves the reaction of indole-3-carboxaldehyde with 2-nitrobenzaldehyde in the presence of a suitable catalyst. This reaction can be carried out using a variety of different methods, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carbaldehyde {2-nitrophenyl} has been widely used in scientific research for a variety of applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
28558-65-8 |
|---|---|
Molekularformel |
C15H12N4O2 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+ |
InChI-Schlüssel |
ITPBPNQOCSZFLS-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2 |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)











![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)
![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)